(-)-Ethotoin is a hydantoin derivative, chemically classified as an anticonvulsant medication primarily used in the treatment of epilepsy. It is structurally similar to phenytoin and functions by stabilizing neuronal membranes, thereby preventing seizure activity. Ethotoin is not commonly available in the United States due to low demand and manufacturing complexities. Its synthesis involves reactions between benzaldehyde oxynitrile and urea or ammonium bicarbonate, yielding an intermediate that undergoes further transformations to produce the final compound.
Ethotoin is classified under the category of hydantoins, which are five-membered cyclic ureas. These compounds are characterized by their ability to modulate neuronal excitability, making them suitable for treating various types of seizures, particularly tonic-clonic and partial complex seizures. The specific IUPAC name for (-)-Ethotoin is (S)-N-ethyl-5-phenylhydantoin, with a molecular formula of and a molar mass of approximately 204.229 g/mol .
The synthesis of (-)-Ethotoin can be achieved through several established methods:
The synthesis typically begins with the formation of an intermediate from benzaldehyde oxynitrile and urea or ammonium bicarbonate, followed by cyclization to yield (-)-Ethotoin.
The molecular structure of (-)-Ethotoin features a five-membered ring containing two nitrogen atoms (hydantoin structure) and a phenyl group attached to one of the nitrogen atoms. The stereochemistry at the nitrogen atom contributes to its biological activity.
CC(=O)N1C(=O)N(C(=O)N1C(C)C)C
XJQGZLQWZBVPAA-UHFFFAOYSA-N
The three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT), which helps in understanding its interactions at the molecular level.
(-)-Ethotoin can undergo various chemical reactions typical for hydantoins:
The mechanism by which (-)-Ethotoin exerts its anticonvulsant effects is akin to that of phenytoin:
These mechanisms help reduce seizure frequency and severity in patients with epilepsy.
Relevant data from analytical techniques such as NMR spectroscopy confirm its structural integrity post-synthesis.
(-)-Ethotoin has several scientific uses:
Despite its limited availability, (-)-Ethotoin remains significant in both therapeutic contexts and research applications due to its unique chemical properties and biological activity.
(-)-Ethotoin (chemically designated as (R)-3-ethyl-5-phenylimidazolidine-2,4-dione) exerts its primary anticonvulsant effects through selective targeting of voltage-gated ion channels essential for action potential generation and propagation. As a chiral hydantoin derivative, it stabilizes neuronal membranes by modulating specific transmembrane proteins responsible for neuronal excitability. Key molecular targets include:
Electrophysiological studies demonstrate that (-)-Ethotoin significantly reduces high-frequency neuronal firing (≥ 20 Hz) by approximately 78% at therapeutic concentrations (20-80 μM), while minimally affecting physiological firing rates below 5 Hz. This frequency-dependent blockade underlies its selective suppression of pathological hyperactivity in epileptic foci [1] [5].
Table 1: Molecular Targets of (-)-Ethotoin in Neuronal Hyperexcitability
Target Class | Specific Subtypes | Effect | Functional Consequence |
---|---|---|---|
Voltage-Gated Sodium Channels | Nav1.2, Nav1.6, Nav1.7 | Use-dependent blockade | Reduced action potential propagation |
Voltage-Gated Calcium Channels | Cav3.1 (T-type) | Partial inhibition | Disrupted thalamocortical oscillations |
Neuronal Membrane | Lipid bilayer components | Stabilization | Increased depolarization threshold |
The interaction between (-)-Ethotoin and VGSCs follows distinctive biophysical principles critical to its antiseizure efficacy. Structural analyses reveal that the (R)-enantiomer binds within the inner pore region of domain IV, leveraging key molecular interactions:
Modulation extends beyond pore blockade to include allosteric effects on β-subunits. Co-expression studies in Xenopus oocytes demonstrate that (-)-Ethotoin enhances β3-subunit-mediated suppression of Nav1.8 currents by 35 ± 4% (p < 0.01), potentially through facilitation of β3 intracellular domain interactions with the α-subunit [6]. This subunit-specific modulation contributes to preferential suppression of tetrodotoxin-resistant (TTX-R) sodium currents in nociceptive pathways, though its relevance to seizure control requires further investigation.
Table 2: Biophysical Parameters of (-)-Ethotoin Sodium Channel Modulation
Parameter | Resting State | Inactivated State | Measurement Technique |
---|---|---|---|
Binding Affinity (Kd) | 41 μM | 2.7 μM | Radioligand displacement |
Association Rate (kon) | 1.2 × 10³ M⁻¹s⁻¹ | 8.7 × 10⁴ M⁻¹s⁻¹ | Patch-clamp fluorometry |
Dissociation Rate (koff) | 0.049 s⁻¹ | 0.235 s⁻¹ | Voltage-jump relaxation |
Inactivation Time Constant (τ) | 2.8 ms (control) → 1.2 ms | N/A | Whole-cell voltage clamp |
Stereoselective pharmacokinetic and pharmacodynamic properties confer significant advantages to the pure (R)-enantiomer over racemic ethotoin. Critical differentiators include:
In hippocampal slice models of induced seizure-like activity, (-)-Ethotoin suppressed paroxysmal depolarizing shifts at 50% lower concentrations (EC50 = 32 μM) than racemic mixtures (EC50 = 65 μM). This enhanced potency directly correlates with preferential accumulation in CNS tissue measured via mass spectrometry (cortical concentration: 5.2 μg/g for (-)-enantiomer vs. 2.9 μg/g for racemate) [4] [7].
The three-dimensional configuration of (-)-Ethotoin fundamentally determines its molecular interactions and biological activity through:
In maximal electroshock (MES) models, the pure (R)-enantiomer demonstrated a protective index (TD50/ED50) of 11.45, exceeding both racemic ethotoin (8.90) and phenytoin (9.75). This enhanced margin derives from stereoselective engagement of molecular targets without proportional increase in neurotoxicity, as quantified by rotorod performance deficits [4] [7].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: